molecular formula C29H23BrN2O2 B11588696 8-(5-bromo-2-methoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(5-bromo-2-methoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11588696
M. Wt: 511.4 g/mol
InChI Key: SPDWXCZEXRCRRP-UHFFFAOYSA-N
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Description

8-(5-BROMO-2-METHOXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated methoxyphenyl group and a phenyl group attached to a cyclohexa[a]phenanthrolinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-BROMO-2-METHOXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and phenylation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-(5-BROMO-2-METHOXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the brominated and methoxyphenyl groups.

    Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenanthrolinone compounds.

Scientific Research Applications

8-(5-BROMO-2-METHOXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-BROMO-2-METHOXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and phenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-BROMO-2-METHOXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE stands out due to its unique structural features, such as the cyclohexa[a]phenanthrolinone core and the combination of brominated methoxyphenyl and phenyl groups

Properties

Molecular Formula

C29H23BrN2O2

Molecular Weight

511.4 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C29H23BrN2O2/c1-34-26-12-9-19(30)16-21(26)29-28-22(14-18(15-25(28)33)17-6-3-2-4-7-17)27-20-8-5-13-31-23(20)10-11-24(27)32-29/h2-13,16,18,29,32H,14-15H2,1H3

InChI Key

SPDWXCZEXRCRRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6

Origin of Product

United States

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